TJ-M2010-5
Overview
Description
TJ-M2010-5 is a small molecule inhibitor that targets Myeloid Differentiation Primary Response 88 (MyD88). It selectively binds to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, disrupting its homodimerization and subsequently inhibiting the Toll-like receptor (TLR)/MyD88 signaling pathway . This compound has shown potential in research related to myocardial ischemia/reperfusion injury and colitis-associated colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TJ-M2010-5 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring consistency and purity. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its sulfur-containing moiety.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .
Scientific Research Applications
TJ-M2010-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MyD88 signaling pathway.
Biology: Investigates the role of MyD88 in immune responses and inflammation.
Medicine: Explores potential therapeutic applications in conditions like myocardial ischemia/reperfusion injury and colitis-associated colorectal cancer.
Industry: Potential use in developing new therapeutic agents targeting MyD88-related pathways
Mechanism of Action
TJ-M2010-5 exerts its effects by binding to the TIR domain of MyD88, preventing its homodimerization. This inhibition disrupts the TLR/MyD88 signaling pathway, which is crucial for the activation of downstream inflammatory responses. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in inflammation and immune responses .
Comparison with Similar Compounds
- MyD88-IN-1
- TLR1 Schaftoside
- CL075
- EM 163
Comparison: TJ-M2010-5 is unique in its high selectivity for the TIR domain of MyD88, which makes it a potent inhibitor of the MyD88 signaling pathway. Compared to other similar compounds, this compound has shown superior efficacy in reducing inflammation and preventing disease progression in preclinical models .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQJBUDKQVBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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